molecular formula C8H8F2O4S B12066830 Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate

Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate

Cat. No.: B12066830
M. Wt: 238.21 g/mol
InChI Key: AYOSALYGLJVBSS-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of difluoromethoxy and methoxy groups attached to the thiophene ring, along with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate typically involves the introduction of difluoromethoxy and methoxy groups onto a thiophene ring. One common method is the difluoromethylation of a thiophene precursor using difluoromethylating agents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the thiophene ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its potential for various applications in research and industry .

Properties

Molecular Formula

C8H8F2O4S

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate

InChI

InChI=1S/C8H8F2O4S/c1-12-5-3-4(14-8(9)10)6(15-5)7(11)13-2/h3,8H,1-2H3

InChI Key

AYOSALYGLJVBSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)OC)OC(F)F

Origin of Product

United States

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